Superior NMT Inhibitory Potency: IC50 of 7 nM vs. Fluoro-Analogs
S-(2-oxopentadecyl)-coenzyme A exhibits an IC50 value of 7 nM against N-myristoyltransferase, which is substantially more potent than its fluorinated analogs [1]. In a direct head-to-head comparison within the same in vitro assay, the unfluorinated analog (1) was found to be 11-fold more potent than S-(3,3-difluoro-2-oxopentadecyl)-coenzyme A (2, IC50 = 80 nM) and 16-fold more potent than S-(2,2-difluoro-3-oxohexadecyl)-coenzyme A (3, IC50 = 110 nM) [1].
| Evidence Dimension | NMT inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 7 nM |
| Comparator Or Baseline | S-(3,3-difluoro-2-oxopentadecyl)-coenzyme A (IC50 = 80 nM); S-(2,2-difluoro-3-oxohexadecyl)-coenzyme A (IC50 = 110 nM) |
| Quantified Difference | 11.4-fold and 15.7-fold more potent, respectively |
| Conditions | In vitro NMT inhibition assay |
Why This Matters
The 7 nM IC50 value confirms S-(2-oxopentadecyl)-coenzyme A as the most potent non-hydrolyzable myristoyl-CoA analog in its class, minimizing the concentration required for effective enzyme inhibition and reducing potential off-target effects in complex biological systems.
- [1] Tetrahedron. Synthesis and inhibitory activity of difluoroketone substrate analogs of N-myristoyltransferase. 1994;50(33):9847-64. View Source
